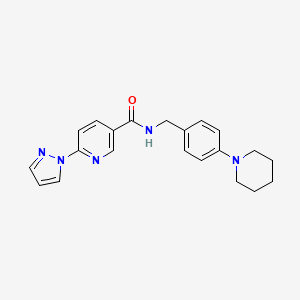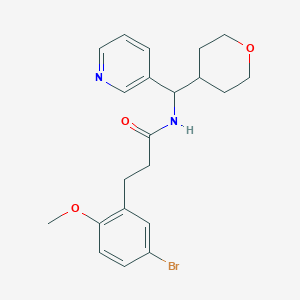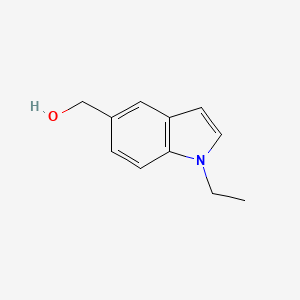
(1-ethyl-1H-indol-5-yl)methanol
Descripción general
Descripción
“(1-ethyl-1H-indol-5-yl)methanol” is a biochemical compound used for proteomics research . It has a molecular formula of C11H13NO and a molecular weight of 175.23 .
Synthesis Analysis
The synthesis of indole derivatives, including “(1-ethyl-1H-indol-5-yl)methanol”, has been a subject of interest in the field of organic chemistry . Various methods have been reported for the synthesis of indoles . For instance, a key starting material for the synthesis of this compound can be obtained from commercially available raw material 5-Bromo-1H-indole .Molecular Structure Analysis
The molecular structure of “(1-ethyl-1H-indol-5-yl)methanol” can be analyzed using various spectroscopic techniques. For instance, NMR spectroscopy can provide information about the chemical environment of the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
Indole derivatives, including “(1-ethyl-1H-indol-5-yl)methanol”, can undergo a variety of chemical reactions. For instance, they can react with substituted aromatic aldehydes in methanol with a few drops of glacial acetic acid to generate other indole derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “(1-ethyl-1H-indol-5-yl)methanol” can be determined using various analytical techniques. For instance, its molecular weight is 175.23 .Aplicaciones Científicas De Investigación
Proteomics Research
“(1-ethyl-1H-indol-5-yl)methanol” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in experiments to understand protein behavior and interactions.
Antiviral Research
Indole derivatives have been found to possess antiviral activity . They can inhibit the replication of various viruses, making them valuable in the development of new antiviral drugs.
Anti-inflammatory Research
Indole derivatives also exhibit anti-inflammatory properties . They can be used in the development of drugs to treat conditions characterized by inflammation, such as arthritis and autoimmune diseases.
Anticancer Research
Indole derivatives have shown potential in anticancer research . They can inhibit the growth of cancer cells and induce apoptosis (programmed cell death), making them promising candidates for cancer therapy.
Antioxidant Research
Indole derivatives can act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Antimicrobial Research
Indole derivatives have antimicrobial properties . They can inhibit the growth of harmful microorganisms, making them useful in the development of new antimicrobial drugs.
Antidiabetic Research
Indole derivatives have been found to possess antidiabetic activity . They can be used in the development of drugs to treat diabetes.
Antimalarial Research
Indole derivatives can be used in antimalarial research . Malaria is a life-threatening disease caused by parasites that are transmitted to people through the bites of infected female Anopheles mosquitoes. Indole derivatives can inhibit the growth of these parasites.
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(1-ethylindol-5-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-2-12-6-5-10-7-9(8-13)3-4-11(10)12/h3-7,13H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCBMVLBYCXGQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C=CC(=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-ethyl-1H-indol-5-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[2-chloro-3-(hydroxymethyl)phenyl]amino}-N-(1-cyanocyclohexyl)acetamide](/img/structure/B3020924.png)
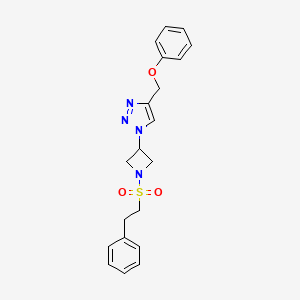
![methyl 4-({[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetyl}amino)benzoate](/img/structure/B3020927.png)
![N'-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide](/img/structure/B3020928.png)
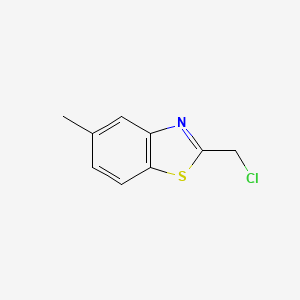


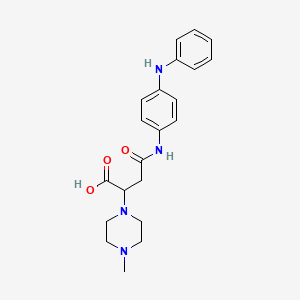
![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B3020934.png)
